![molecular formula C23H23N3O7S2 B2833258 Ethyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate CAS No. 1223808-31-8](/img/no-structure.png)

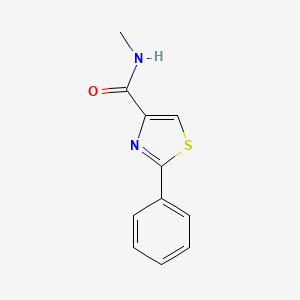

Ethyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain several functional groups, including an ethoxyphenyl group, a sulfonyl group, a pyrimidinone ring, a thiol group, an acetyl group, an amino group, and a benzoate ester. These functional groups could potentially confer a variety of chemical properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The compound would likely have a significant amount of stereochemistry, with the potential for isomerism .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfonyl group could potentially undergo nucleophilic substitution reactions, while the pyrimidinone ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of several different functional groups. For example, the compound could potentially have significant polarity due to the presence of several polar functional groups .Aplicaciones Científicas De Investigación

Biodegradation of Sulfonylurea Herbicides

Research on the degradation of chlorimuron-ethyl, a sulfonylurea herbicide, by Aspergillus niger and Rhodococcus sp. D310-1, highlights microbial strategies for remediation of herbicide-contaminated environments. Aspergillus niger can degrade chlorimuron-ethyl, generating metabolites through cleavage of the sulfonylurea bridge or sulfonylamide linkage, suggesting a potential for environmental bioremediation of sulfonylurea herbicides (Sharma, Banerjee, & Choudhury, 2012); (Li et al., 2016).

Chemical Synthesis and Molecular Interactions

Several studies have focused on the synthesis of compounds with structural similarities, exploring their potential in creating highly substituted derivatives for various applications. For instance, the synthesis of thieno[3,2-c]thiopyran derivatives via a L-proline-catalyzed three-component reaction demonstrates the chemical versatility of similar structures (Indumathi, Perumal, & Menéndez, 2010). Another study investigates the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, emphasizing nonhydrogen bonding interactions like N⋯π and O⋯π, which are critical for understanding molecular assembly and design (Zhang, Wu, & Zhang, 2011).

Antimicrobial Agents

The development of new antimicrobial agents also features in research involving similar chemical frameworks. A study on the synthesis of quinazolines with potential antimicrobial properties illustrates the ongoing search for new therapeutic compounds (Desai, Shihora, & Moradia, 2007).

Direcciones Futuras

Propiedades

Número CAS |

1223808-31-8 |

|---|---|

Nombre del producto |

Ethyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate |

Fórmula molecular |

C23H23N3O7S2 |

Peso molecular |

517.57 |

Nombre IUPAC |

ethyl 2-[[2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C23H23N3O7S2/c1-3-32-15-9-11-16(12-10-15)35(30,31)19-13-24-23(26-21(19)28)34-14-20(27)25-18-8-6-5-7-17(18)22(29)33-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,27)(H,24,26,28) |

Clave InChI |

KHTXTFZXVUOELA-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OCC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B2833175.png)

![[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2833176.png)

![1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2833177.png)

![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2833178.png)

![1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2833185.png)

![4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B2833187.png)

![8,9,10,11-tetrahydro-6H-benzo[4',5']thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline-7,14-dione](/img/structure/B2833190.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2833193.png)

![N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2833194.png)

![5,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2833196.png)